- Process for the preparation of milnacipran hydrochloride, India, , ,

Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

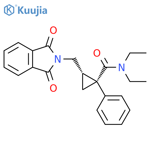

92623-85-3 structure

Nome do Produto:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Propriedades químicas e físicas

Nomes e Identificadores

-

- Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-

- (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE

- IXEL

- F 2207

- MILNACIPRAN

- MILNACIPRAN HCL

- MIDALCIPRAN

- MIDALCIPRAN HYDROCHLORIDE

- TOLEDOMIN

- MILNACIPRAN HYDROCHLORIDE

- MILNACIPRAN HYDROCHL

- Milnacipran-d10

- TN-912

- Milborn

- Milnace

- (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

- (±)-Milnacipran

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)

- rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)

- Avermilan

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-

- Impulsor

- DTXCID8028262

- HY-B0168

- CS-0003566

- UNII-G56VK1HF36

- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-

- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-

- N06AX17

- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-

- 96847-55-1

- F2696

- ES1O38J3C4

- DTXSID601025164

- G56VK1HF36

- AB00640027_06

- Milnacipranum

- Dextromilnacipran

- NS00005402

- (-)-milnacipran

- BDBM86420

- BRD-K02227374-003-07-1

- SCHEMBL8099

- MILNACIPRAN [WHO-DD]

- MILNACIPRAN PIERRE FABRE MEDICAMENT

- (1R,2S)-MILNACIPRAN

- MILNACIPRAN [EMA EPAR]

- (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

- EN300-18531191

- MILNACIPRAN [MI]

- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

- C16729

- Milnacipran (INN)

- HY-14794

- DA-59410

- (+-)-Milnacipran

- NCGC00165825-01

- D08222

- 92623-85-3

- CAS_92623-85-3

- MILNACIPRAN [VANDF]

- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-

- F-2696

- CHEBI:94468

- Milnacipran [INN:BAN]

- (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE

- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-

- CHEMBL252923

- Milnacipranum [Latin]

- DTXSID3048287

- F2207

- Milnacipran [INN]

- F0F

- UNII-ES1O38J3C4

- Q421058

- Milnacipranum (Latin)

-

- Inchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1

- Chave InChI: GJJFMKBJSRMPLA-HIFRSBDPSA-N

- SMILES: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Propriedades Computadas

- Massa Exacta: 246.17300

- Massa monoisotópica: 246.173

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 5

- Complexidade: 295

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 2

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 46.3A^2

- XLogP3: 1.4

Propriedades Experimentais

- Cor/Forma: solid

- Densidade: 1.077±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 393°Cat760mmHg

- Ponto de Flash: 191.5°C

- Índice de Refracção: 1.553

- Solubilidade: Slightly soluble (9.6 g/l) (25 º C),

- PSA: 46.33000

- LogP: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Informações de segurança

- Número de transporte de matérias perigosas:UN 2811 6.1/PG 3

- WGK Alemanha:3

- Código da categoria de perigo: 22

- RTECS:GZ1014010

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-50mg |

Milnacipran |

92623-85-3 | 98% | 50mg |

¥1540.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938086-5mg |

Milnacipran |

92623-85-3 | ≥98% | 5mg |

¥1,890.00 | 2022-09-01 | |

| A2B Chem LLC | AH81696-50mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 50mg |

$345.00 | 2024-07-18 | ||

| A2B Chem LLC | AH81696-100mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 100mg |

$462.00 | 2024-07-18 | ||

| A2B Chem LLC | AH81696-500mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 500mg |

$1109.00 | 2024-07-18 | ||

| A2B Chem LLC | AH81696-10mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 10mg |

$139.00 | 2024-07-18 | ||

| Crysdot LLC | CD31000228-100mg |

Milnacipran |

92623-85-3 | 98+% | 100mg |

$450 | 2024-07-18 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-10mg |

Milnacipran |

92623-85-3 | 98% | 10mg |

¥441.00 | 2023-09-09 |

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

Referência

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Toluene ; 30 min, rt; 1 h, rt

Referência

- An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts, India, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrazine Solvents: Ethanol

Referência

- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Synthetic Routes 5

Condições de reacção

Referência

- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, India, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

Referência

- A process for the preparation of levomilnacipran, Italy, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C

Referência

- Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide, India, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C

Referência

- Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt

Referência

- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents, Angewandte Chemie, 2022, 61(38),

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Methylamine ; 2 h, rt

Referência

- An improved process for the preparation of milnacipran and salts thereof, India, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Methylamine Solvents: Water ; rt; rt → 45 °C; 2 h, 40 - 45 °C

Referência

- Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Methylamine Solvents: Toluene , Water ; 10 - 15 °C; 20 h, 25 - 30 °C

Referência

- process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent, United States, , ,

Synthetic Routes 13

Condições de reacção

Referência

- Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry, Organic Process Research & Development, 2016, 20(2), 495-502

Synthetic Routes 14

Condições de reacção

Referência

- Synthesis and characterization of process related impurities of (±)-milnacipran, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 10.5, rt

Referência

- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water

Referência

- Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Synthetic Routes 17

Condições de reacção

Referência

- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts, United States, , ,

Synthetic Routes 18

Condições de reacção

Referência

- Preparation of milnacipran hydrochloride and intermediates thereof, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

- Milnacipran hydrochloride

- rel-(1R,2S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl-N,N-diethyl-1-phenylcyclopropanecarboxamide

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Literatura Relacionada

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-) Produtos relacionados

- 86-34-0(phensuximide)

- 96847-55-1((1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide)

- 1497-17-2(3-methyl-3-phenylpyrrolidine-2,5-dione)

- 143257-97-0(4-Piperidinecarboxamide,N-ethyl-1-hexyl-N-methyl-4-phenyl-)

- 2137627-38-2(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid)

- 1369159-42-1(2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine)

- 1936540-49-6(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid)

- 477888-68-9(tert-butyl 2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetate)

- 1421449-08-2(N'-(2,4-difluorophenyl)-N-3-(furan-2-yl)-3-hydroxypropylethanediamide)

- 1368803-19-3(2-(1,2-dimethyl-1H-indol-3-yl)propan-1-amine)

Fornecedores recomendados

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

atkchemica

Membro Ouro

CN Fornecedor

Reagente